3-(2-methoxyphenoxy)-2-methyl-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one
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Overview
Description
3-(2-methoxyphenoxy)-2-methyl-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of methoxyphenoxy and nitrophenyl groups attached to a chromen-4-one core
Mechanism of Action
- AGEs are formed through non-enzymatic reactions between proteins and sugars. They play a role in aging and various diseases, including Alzheimer’s disease (AD) .
- Additionally, the compound inhibits AGEs formation, which may help mitigate oxidative stress and neurodegeneration in AD .
- Downstream effects may involve reduced neuroinflammation, improved synaptic function, and protection against oxidative damage .
- Further studies are needed to explore its pharmacokinetic profile, including absorption from the gastrointestinal tract, tissue distribution, metabolism, and elimination .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenoxy)-2-methyl-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromen-4-one core: This can be achieved through the condensation of appropriate phenolic compounds with acetic anhydride under acidic conditions.
Introduction of the methoxyphenoxy group: This step involves the nucleophilic substitution reaction of the chromen-4-one core with 2-methoxyphenol in the presence of a base such as potassium carbonate.
Attachment of the nitrophenyl group: The final step involves the reaction of the intermediate product with 4-nitrobenzyl bromide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyphenoxy)-2-methyl-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenoxy and nitrophenyl groups, using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-methoxyphenoxy)-2-methyl-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one
- 7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one
- 3-(2-methoxyphenoxy)-4H-chromen-4-one
Uniqueness
3-(2-methoxyphenoxy)-2-methyl-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one is unique due to the presence of both methoxyphenoxy and nitrophenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(2-methoxyphenoxy)-2-methyl-7-[(4-nitrophenyl)methoxy]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO7/c1-15-24(32-21-6-4-3-5-20(21)29-2)23(26)19-12-11-18(13-22(19)31-15)30-14-16-7-9-17(10-8-16)25(27)28/h3-13H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFAOUAJVVWTZFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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